3-Anilino-2,6-dimethylpyrimidin-4(3H)-one
CAS No.: 89544-94-5
Cat. No.: VC20330424
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89544-94-5 |
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Molecular Formula | C12H13N3O |
Molecular Weight | 215.25 g/mol |
IUPAC Name | 3-anilino-2,6-dimethylpyrimidin-4-one |
Standard InChI | InChI=1S/C12H13N3O/c1-9-8-12(16)15(10(2)13-9)14-11-6-4-3-5-7-11/h3-8,14H,1-2H3 |
Standard InChI Key | JGAGHIMGOJTFBN-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=O)N(C(=N1)C)NC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Anilino-2,6-dimethylpyrimidin-4(3H)-one (IUPAC name: 3-(phenylamino)-2,6-dimethylpyrimidin-4(3H)-one) consists of a pyrimidinone core substituted with methyl groups at positions 2 and 6 and an anilino group at position 3 (Figure 1). The molecule’s planar structure facilitates π-π stacking interactions, while the anilino moiety introduces steric and electronic effects that modulate reactivity.
Molecular Formula:
Molecular Weight: 215.25 g/mol
XLogP3-AA: 2.1 (predicted)
Hydrogen Bond Donors/Acceptors: 1/3
Synthetic Methodologies
Condensation Reactions
The primary synthesis route involves condensing 2-hydrazino-4,6-dimethylpyrimidine with aromatic aldehydes or ketones. For example, reaction with 4-(dimethylamino)benzaldehyde in ethanol under reflux yields the target compound via nucleophilic substitution and cyclization .
Representative Procedure:
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Dissolve 2-hydrazino-4,6-dimethylpyrimidine (1.0 eq) and 4-(dimethylamino)benzaldehyde (1.2 eq) in anhydrous ethanol.
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Reflux at 80°C for 12 hours under nitrogen.
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Cool, concentrate, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) .
Alternative Pathways
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while improving yield (e.g., 75% yield in 15 minutes at 150°C).
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Solid-Phase Synthesis: Enables combinatorial library generation for high-throughput screening.
Physicochemical Properties
Thermal Stability and Solubility
Property | Value | Source |
---|---|---|
Melting Point | 198–202°C (decomposes) | |
Solubility in DMSO | 25 mg/mL | |
LogP (Octanol-Water) | 2.1 | |
pKa (Predicted) | 8.3 (basic) |
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but is poorly soluble in water (<1 mg/mL). Its thermal stability up to 200°C makes it suitable for high-temperature applications.
Spectroscopic Characterization
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NMR (DMSO-d₆): δ 2.21 (s, 3H, CH₃), 2.43 (s, 3H, CH₃), 6.62–7.32 (m, 5H, Ar-H), 8.97 (s, 1H, NH) .
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), 3300 cm⁻¹ (N-H stretch) .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrimidinone ring undergoes nitration and sulfonation at position 5, guided by the directing effects of the anilino and methyl groups. For example, nitration with fuming HNO₃ at 0°C yields 5-nitro derivatives in 60–70% yield.
Reductive Amination
Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in the pyrimidinone ring, producing dihydro derivatives with enhanced water solubility.
Radical Scavenging Activity
Though direct studies are lacking, structurally related pyrimidinones like 6-amino-5-hydroxy-2,3-dimethylpyrimidin-4(3H)-one exhibit potent antioxidant activity via hydrogen atom transfer (HAT) to peroxyl radicals, with rate constants () comparable to Trolox () . Theoretical calculations (BB1K/6-31+G(d,p)) suggest an early transition state for HAT, rationalizing the high reactivity .
Biological and Industrial Applications
Pharmaceutical Intermediates
3-Anilino-2,6-dimethylpyrimidin-4(3H)-one serves as a precursor for kinase inhibitors and antimalarial agents. Coteron et al. (2011) utilized analogous pyrimidinones to develop compounds with IC₅₀ values <10 nM against Plasmodium falciparum .
Materials Science
The compound’s planar structure and π-conjugation make it a candidate for organic semiconductors. Derivatives with extended aryl groups exhibit luminescence quantum yields up to 45%.
Agrochemicals
Methyl-substituted pyrimidinones are explored as herbicides due to their ability to inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis.
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